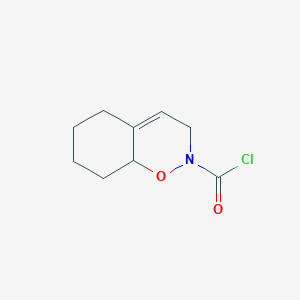

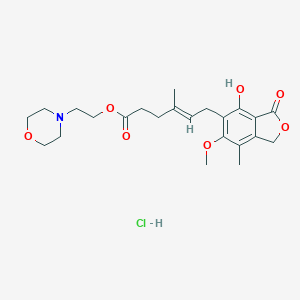

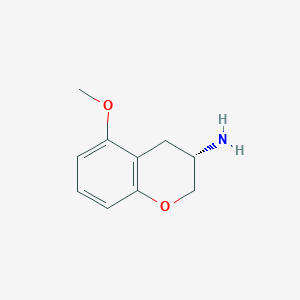

![molecular formula C8H9NO3S3 B038761 6-甲基-4-氧代-5,6-二氢-4H-噻吩并[2,3-b]噻吩-2-磺酰胺 CAS No. 120279-88-1](/img/structure/B38761.png)

6-甲基-4-氧代-5,6-二氢-4H-噻吩并[2,3-b]噻吩-2-磺酰胺

描述

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide represents a class of compounds with potential for various applications in chemistry and pharmacology. This compound, as a part of thieno[2,3-b]thiopyran sulfonamides, has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from 2-mercaptothiophene and crotonic acid. The process includes condensation, cyclization, chlorosulfonylation, and amination steps to finally produce the target compound. The overall yield reported is approximately 16.0% to 30.49%, depending on the specific synthesis pathway employed. Techniques like IR, 1H NMR, and MS are used to confirm the chemical structure of the synthesized compound (Lei, 2007); (Wang Miao, 2007).

Molecular Structure Analysis

The molecular structure of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is characterized using advanced spectroscopic techniques. The structural confirmation is crucial for understanding the compound's reactivity and potential biological activities. These analyses provide insights into the electronic configuration and molecular geometry essential for its chemical behavior (Lei, 2007).

Chemical Reactions and Properties

This compound's chemical reactions often involve modifications at the sulfonamide group, which can lead to a variety of derivatives with different properties and potential applications. The reactivity of the sulfonamide group is a key focus of research, aiming to develop new compounds with enhanced performance or specific functionalities (Wang Miao, 2007).

科学研究应用

合成和结构分析

合成方法:已经开发了各种合成方法用于相关的磺酰胺化合物,展示了该化合物作为多佐胺盐酸盐生产中的中间体的作用,多佐胺盐酸盐是一种用于治疗青光眼等疾病的药物。这些过程涉及包括缩合、环化、氯磺酰化和胺化的多步反应,结构确认由红外、核磁共振和质谱等技术提供(Lei, 2007; Wang Miao, 2007)。

分子结构:与目标化合物密切相关的多佐胺盐酸盐的详细结构分析突出了其分子构象和相互作用,例如由氯离子介导的氢键,有助于其药理功效(Ravikumar & Sridhar, 2007)。

药理潜力和检测方法开发

- 对映异构体分离和检测方法开发:分离类似噻吩并[2,3-b]噻吩-2-磺酰胺衍生物的光学异构体的研究强调了立体选择性在药物疗效和安全性中的重要性。已经针对这些对映异构体在生物流体中开发了一种立体选择性检测方法,表明该化合物的药理学相关性(Matuszewski et al., 1990)。

化学性质和理论研究

- 理论分析:对包括目标化合物衍生物在内的磺酰胺的分子结构和气相酸度的理论研究提供了对其化学行为和在生物系统中潜在相互作用的见解。这些研究为理解该化合物的反应性和其在治疗应用中的作用提供了基础(Remko, 2003)。

在眼科治疗中的应用

- 眼降压活性:已经合成了一系列取代的噻吩并[2,3-b]噻吩-2-磺酰胺,并评估了它们作为局部应用的眼降压剂在治疗青光眼中的潜力。这些研究突出了该化合物在开发眼科疾病治疗方法中的用途(Prugh et al., 1991)。

作用机制

Target of Action

The primary target of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in various tissues and organs.

Mode of Action

As a carbonic anhydrase inhibitor , this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal biochemical processes that rely on this reaction.

安全和危害

Safety measures for handling 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

属性

IUPAC Name |

6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNAQPMXDMLOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440438 | |

| Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

CAS RN |

120279-88-1 | |

| Record name | 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno(2,3-b)thiopyran-2-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

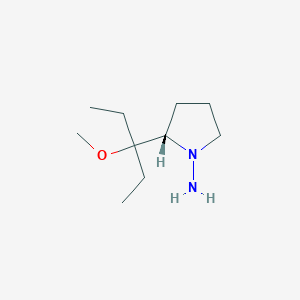

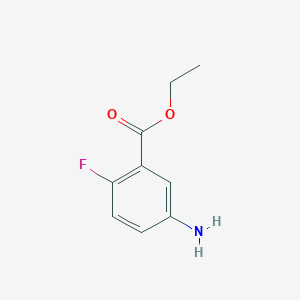

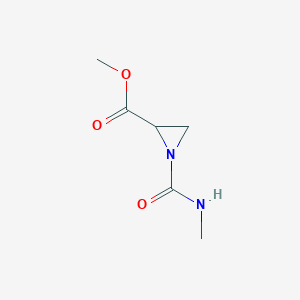

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)

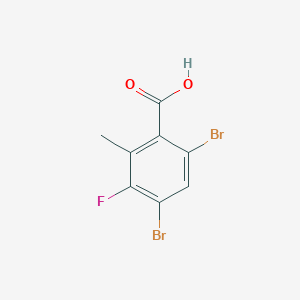

![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B38694.png)